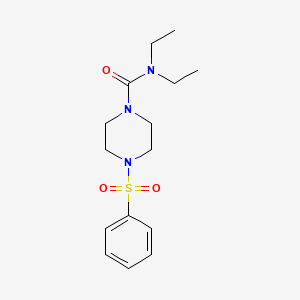

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide

Vue d'ensemble

Description

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated and continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Applications De Recherche Scientifique

Antiviral Applications

N,N-Diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide has shown promise as an antiviral agent. Studies indicate that it acts as an inhibitor of viral replication mechanisms, particularly against viruses such as chikungunya. The compound's ability to disrupt viral processes positions it as a potential therapeutic agent for treating viral infections .

Enzyme Inhibition

Research has highlighted the compound's inhibitory effects on specific cytochrome P450 enzymes. This inhibition is crucial for understanding its mechanism of action against pathogens like Leishmania, which can lead to the development of effective treatments for associated diseases .

Synthesis and Structural Variations

The synthesis of this compound typically involves several key steps that allow for structural modifications to enhance biological activity:

- Formation of Piperazine Ring : Utilizing reductive amination and nucleophilic substitution reactions.

- Sulfonylation : Adding the phenylsulfonyl group to the piperazine core.

- Carboxamide Formation : Introducing the carboxamide functional group to complete the synthesis.

These synthetic routes enable the exploration of various derivatives with distinct pharmacological profiles.

Comparative Analysis of Related Compounds

The versatility of piperazine derivatives is evident when comparing this compound with other structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-Diethyl-4-methylpiperazine-1-carboxamide | Piperazine derivative | Antiparasitic activity |

| N,N-Diethyl-4-naphthalene-2-sulfonylpiperazine-1-carboxamide | Piperazine derivative | Antiviral properties |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Pyrimidine derivative | Inhibitor against chikungunya virus |

| N,N-Diethyl-4-(4-methoxyphenyl)piperazine-1-carboxamide | Piperazine derivative | Potential anticancer activity |

This table illustrates the diverse therapeutic applications of piperazine derivatives, emphasizing the unique profile of this compound.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Chikungunya Virus Inhibition : Research demonstrated that derivatives of this compound effectively inhibit chikungunya virus replication, showcasing its antiviral potential .

- Cytochrome P450 Interaction : Investigations into its interaction with cytochrome P450 enzymes revealed significant insights into its metabolic pathways and potential drug-drug interactions .

- Antiparasitic Activity : Related compounds have been studied for their antiparasitic effects, suggesting that modifications to the piperazine structure can yield effective treatments for parasitic infections.

Mécanisme D'action

The mechanism of action of N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-diethyl-4-(phenylsulfonyl)piperazine: Lacks the carboxamide group but shares similar structural features.

N,N-diethyl-4-(phenylsulfonyl)piperidine: Contains a piperidine ring instead of a piperazine ring.

N,N-diethyl-4-(phenylsulfonyl)morpholine: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide is unique due to the presence of the carboxamide group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Activité Biologique

N,N-diethyl-4-(phenylsulfonyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the areas of antiviral and anticancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H25N3O2S, with a molecular weight of approximately 325.46 g/mol. The compound features a piperazine ring, which is a common structure in many biologically active compounds, and is modified with a phenylsulfonyl group and a carboxamide functional group.

Antiviral Activity

This compound has shown promising antiviral properties, particularly against the chikungunya virus (CHIKV). Research indicates that the compound acts as an inhibitor by disrupting viral replication mechanisms. In structure-activity relationship (SAR) studies, modifications to the compound have been linked to improved antiviral efficacy and selectivity. For instance, certain analogues demonstrated enhanced activity with selectivity indices greater than 61 against CHIKV strains .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have indicated that it can inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and cancer pathways. This inhibition may lead to reduced tumor growth and improved outcomes in cancer models .

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in metabolic pathways, which can affect both viral replication and cancer cell proliferation.

- Cell Penetration : Interaction studies suggest that the compound can effectively penetrate cellular membranes, allowing it to reach intracellular targets .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-diethyl-4-methylpiperazine-1-carboxamide | Piperazine derivative | Antiparasitic activity |

| N,N-diethyl-4-naphthalene-2-sulfonylpiperazine-1-carboxamide | Piperazine derivative | Antiviral properties |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Pyrimidine derivative | Inhibitor against chikungunya virus |

| N,N-diethyl-4-(4-methoxyphenyl)piperazine-1-carboxamide | Piperazine derivative | Potential anticancer activity |

This table highlights the versatility of piperazine derivatives in medicinal chemistry while emphasizing the unique profile of this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antiviral Efficacy : In a study published in ACS Medicinal Chemistry Letters, researchers identified several analogues of this compound that exhibited potent antiviral activity against CHIKV. The modifications led to improved selectivity and lower cytotoxicity compared to initial compounds .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain cancers .

- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that the compound effectively inhibits cytochrome P450 enzymes, which play a critical role in drug metabolism and cancer progression .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)-N,N-diethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-3-16(4-2)15(19)17-10-12-18(13-11-17)22(20,21)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXQRNKRMQPOPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801921 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.